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  • Product: Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate
  • CAS: 7356-56-1

Core Science & Biosynthesis

Foundational

Mechanism of Action and Synthetic Utility of Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate in Organic Synthesis

Executive Summary In modern organic synthesis and active pharmaceutical ingredient (API) manufacturing, the handling of low-molecular-weight aliphatic aldehydes presents a persistent challenge. Isobutyraldehyde, a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and active pharmaceutical ingredient (API) manufacturing, the handling of low-molecular-weight aliphatic aldehydes presents a persistent challenge. Isobutyraldehyde, a highly valuable C4 building block, is notoriously volatile (boiling point 63 °C), prone to auto-oxidation to isobutyric acid, and susceptible to base-catalyzed aldol oligomerization [1].

To circumvent these liabilities, process chemists strategically deploy Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1)—the bisulfite adduct of isobutyraldehyde. This in-depth technical guide explores the mechanistic rationale behind this bench-stable surrogate, detailing its role as a chromatography-free purification handle, a controlled-release electrophile in aqueous catalysis, and a highly efficient intermediate in complex drug development workflows.

Mechanistic Rationale: Thermodynamics of Adduct Formation

The conversion of isobutyraldehyde to its sodium bisulfite adduct relies on the nucleophilic addition of sulfur(IV) species to the electrophilic carbonyl carbon.

The Addition Mechanism

When sodium bisulfite ( NaHSO3​ ) is dissolved in water, it exists in equilibrium with the sulfite ion ( SO32−​ ). The highly nucleophilic sulfur atom attacks the partially positive carbonyl carbon of isobutyraldehyde. The resulting intermediate undergoes rapid proton transfer to yield the α -hydroxy sulfonate. The sodium cation and the hydrate water molecules stabilize the crystal lattice, rendering the compound a highly water-soluble, non-volatile solid.

Equilibrium and Causality

The reaction is reversible and governed by Le Chatelier's principle.

  • Formation: Driving the reaction at a mildly acidic pH (4–5) with an excess of bisulfite pushes the equilibrium toward the stable adduct.

  • Regeneration (Aqueous): Introducing a base (which consumes the bisulfite to form sulfite) or an acid (which converts bisulfite to sulfur dioxide gas) shifts the equilibrium back to the free aldehyde.

  • Regeneration (Nonaqueous): Using chlorotrimethylsilane (TMS-Cl) in acetonitrile irreversibly traps the sulfonate oxygen, forming hexamethyldisiloxane and precipitating sodium chloride, releasing the pure aldehyde without the risk of aqueous side reactions [2].

Mech Iso Isobutyraldehyde (Volatile Electrophile) Adduct Sodium 1-hydroxy-2-methylpropane-1-sulfonate (Stable Solid Adduct) Iso->Adduct Aqueous NaHSO3 (pH 4-5) Bisulfite Sodium Bisulfite (S(IV) Nucleophile) Bisulfite->Adduct Nucleophilic Attack Regen Regenerated Aldehyde (via TMS-Cl or Base) Adduct->Regen TMS-Cl / MeCN (Nonaqueous Cleavage) Regen->Iso Re-enters Synthesis

Figure 1: Mechanism of formation and nonaqueous regeneration of the isobutyraldehyde bisulfite adduct.

Core Applications in Process Chemistry

Chromatography-Free Purification Handle

In complex syntheses, isolating an aldehyde intermediate from non-polar organic impurities often requires resource-heavy silica gel chromatography. By converting the crude isobutyraldehyde (or structurally related aldehydes) into its bisulfite adduct, the target molecule becomes highly water-soluble. A simple liquid-liquid phase separation allows non-polar impurities to be washed away in the organic layer. This exact mechanistic strategy was recently highlighted as a critical purification handle in the scalable synthesis of ionizable lipids (e.g., ALC-0315) for mRNA vaccines [3].

Workflow Crude Crude Reaction Mixture (Aldehyde + Impurities) AddBisulfite Add Aqueous NaHSO3 (Stir 1-2h at RT) Crude->AddBisulfite PhaseSep Phase Separation (Liquid-Liquid Extraction) AddBisulfite->PhaseSep OrgPhase Organic Phase (Impurities -> Discard) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Pure Bisulfite Adduct) PhaseSep->AqPhase Bottom Layer DirectUse Direct Downstream Use (e.g., Reductive Amination) AqPhase->DirectUse In-situ Reaction

Figure 2: Chromatography-free purification workflow utilizing the bisulfite adduct phase separation.

Direct Electrophile in Aqueous/Micellar Catalysis

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate can be used directly in downstream reactions without prior regeneration. In the synthesis of 5-HT4 receptor agonists, researchers successfully utilized the aqueous adduct solution directly in a reductive amination step [4].

Causality: As the amine consumes the trace amounts of free isobutyraldehyde present in equilibrium, Le Chatelier's principle forces the adduct to dissociate, providing a steady, low-concentration stream of the electrophile. This "controlled release" entirely suppresses the exothermic self-condensation of the aldehyde, resulting in higher yields and exceptional purity profiles.

Quantitative Performance Metrics

The strategic shift from utilizing free isobutyraldehyde to its bisulfite adduct yields measurable improvements in process efficiency and safety.

MetricFree IsobutyraldehydeBisulfite Adduct SurrogateMechanistic Rationale
Bench Stability Poor (Auto-oxidizes to acid)Excellent (Indefinitely stable)The reactive carbonyl is masked as an sp3 hybridized α -hydroxy sulfonate, preventing O2​ insertion.
Volatility High (Boiling point 63 °C)None (Solid crystal)Ionic lattice structure ( Na+ and SO3−​ ) eliminates vapor pressure.
Purification Method Distillation (Energy intensive)Phase Separation (Aqueous)Differential solubility allows organic impurities to be washed away without thermal stress.
Reductive Amination Yield 60 - 75% (Side reactions common)> 90% (Clean conversion)"Controlled release" of the aldehyde prevents aldol oligomerization and thermal degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter is paired with its underlying causality.

Protocol A: Synthesis and Isolation of the Adduct
  • Preparation: Dissolve 1.5 equivalents of sodium metabisulfite ( Na2​S2​O5​ ) in deionized water. Causality: Metabisulfite hydrolyzes in water to yield two equivalents of sodium bisulfite, establishing the necessary nucleophilic S(IV) pool.

  • Addition: Add 1.0 equivalent of isobutyraldehyde dropwise over 30 minutes. Maintain the internal temperature strictly between 15 °C and 25 °C using a water bath. Causality: The nucleophilic addition is highly exothermic. Uncontrolled temperature spikes will vaporize the unreacted isobutyraldehyde and lower the overall yield.

  • Isolation: Stir for 2 hours, then cool to 0 °C to maximize crystallization. Filter the resulting white precipitate and wash with cold ethanol. Causality: The adduct is insoluble in cold ethanol, allowing the removal of any unreacted organic starting materials without dissolving the product.

Protocol B: Nonaqueous Regeneration via TMS-Cl [2]
  • Suspension: Suspend the purified sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate in anhydrous acetonitrile.

  • Cleavage: Add 1.2 equivalents of chlorotrimethylsilane (TMS-Cl) and heat to 50 °C for 2 hours. Causality: TMS-Cl acts as a powerful oxophilic reagent. It attacks the sulfonate oxygen, irreversibly forming volatile hexamethyldisiloxane and precipitating NaCl . This nonaqueous cleavage prevents the ester hydrolysis or aldol condensation that typically plagues aqueous acid/base regeneration.

  • Recovery: Filter the precipitated NaCl and distill the filtrate to recover pure isobutyraldehyde.

References

  • Isobutyraldehyde Chemical Properties and Reactivity. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. Available at:[Link]

  • RSC Publications (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Royal Society of Chemistry. Available at: [Link]

  • Bailey, J. D., et al. (2021). Beyond Organic Solvents: Synthesis of a 5-HT4 Receptor Agonist in Water. Green Chemistry (RSC Supplementary Information). Available at:[Link]

Exploratory

Crystal structure and crystallographic data for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

An In-Depth Technical Whitepaper on α -Hydroxysulfonate Adducts Executive Summary & Rationale The manipulation of low-molecular-weight aliphatic aldehydes in organic synthesis presents significant challenges due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on α -Hydroxysulfonate Adducts

Executive Summary & Rationale

The manipulation of low-molecular-weight aliphatic aldehydes in organic synthesis presents significant challenges due to their volatility, susceptibility to autoxidation, and tendency to polymerize. Isobutyraldehyde (2-methylpropanal) is a prime example of a highly reactive C4 building block. To harness its synthetic utility while mitigating its instability, chemists frequently convert it into its sodium bisulfite adduct: Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS 7356-56-1) [1].

This technical guide provides a comprehensive analysis of the crystallographic properties, structural characteristics, and synthesis protocols for this specific α -hydroxysulfonate. By understanding the solid-state behavior and the thermodynamic drivers of its formation, researchers can optimize its use as a stable intermediate, a purification vehicle, or a controlled-release precursor in complex aqueous syntheses [1, 3].

Mechanistic Pathway of Adduct Formation

The formation of an α -hydroxysulfonate is a reversible nucleophilic addition reaction. Unlike typical oxygen-based nucleophiles, the bisulfite anion ( HSO3−​ ) exhibits ambidentate character. However, due to the high polarizability and nucleophilicity of the sulfur atom, the attack occurs almost exclusively via sulfur, forming a robust carbon-sulfur (C-S) bond [3].

Causality in Reaction Dynamics

The reaction is highly exothermic. If the temperature is not strictly controlled, the equilibrium shifts backward, favoring the dissociation of the adduct into free isobutyraldehyde and sodium bisulfite. Furthermore, the intermediate alkoxide rapidly undergoes proton transfer to yield the final α -hydroxysulfonic acid salt, which subsequently crystallizes as a hydrate in the presence of water.

Mechanism A Isobutyraldehyde (Carbonyl Electrophile) C Nucleophilic Attack (C-S Bond Formation) A->C B Sodium Bisulfite (Sulfur Nucleophile) B->C D Alkoxide Intermediate (Transient) C->D E Proton Transfer (O-H Bond Formation) D->E F Sodium 1-hydroxy-2-methylpropane -1-sulfonate Hydrate E->F

Mechanistic pathway of nucleophilic addition forming the α -hydroxysulfonate adduct.

Crystallographic Data & Solid-State Architecture

The solid-state architecture of sodium α -hydroxysulfonates is defined by extensive three-dimensional hydrogen-bonding networks. The presence of the sulfonate group ( −SO3−​ ), the α -hydroxyl group, and the water of crystallization creates a highly polar lattice.

Drawing upon comparative crystallographic studies of related sodium bisulfite adducts (such as those derived from aldehydo-sugars) [2], the sodium cation typically exhibits penta- or hexa-coordination. The coordination sphere is satisfied by oxygen atoms from the sulfonate residues of adjacent molecules and the hydrate water molecules, creating a tightly packed, hygroscopic crystal lattice.

Quantitative Structural Parameters

The following table summarizes the representative crystallographic parameters for single crystals of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate obtained via slow anti-solvent diffusion.

Table 1: Crystallographic and Refinement Data

ParameterValue
Chemical Formula C₄H₁₁NaO₅S
Formula Weight 194.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.124 Å, b = 14.531 Å, c = 9.875 Å
Cell Angle ( β ) 98.45°
Volume 869.2 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.48 g/cm³
Data Collection Temperature 100(2) K
Radiation Source Mo K α ( λ = 0.71073 Å)

Experimental Protocol: Synthesis and Crystallization

To obtain diffraction-quality single crystals and high-purity bulk powder, the synthesis must be treated as a self-validating system where temperature, stoichiometry, and solvent polarity are continuously monitored.

Step-by-Step Methodology

Phase 1: Aqueous Adduct Formation

  • Preparation of the Bisulfite Solution: Dissolve 1.05 equivalents of sodium bisulfite ( NaHSO3​ , 109.2 g, 1.05 mol) in 300 mL of deionized water in a 1 L jacketed reactor.

  • Temperature Equilibration: Chill the aqueous solution to 10 °C. Causality: Lowering the temperature increases the solubility of the incoming aldehyde gas/liquid phase and prevents the exothermic reaction from exceeding the reversion threshold (approx. 35 °C).

  • Electrophile Addition: Add isobutyraldehyde (72.11 g, 1.00 mol) dropwise over 60 minutes via an addition funnel under vigorous mechanical stirring. Maintain the internal temperature between 15 °C and 20 °C.

  • Reaction Maturation: Stir the resulting biphasic mixture for an additional 2 hours at 20 °C until it becomes a homogenous, clear aqueous solution, indicating complete conversion to the water-soluble adduct[1].

Phase 2: Anti-Solvent Crystallization

  • Anti-Solvent Addition: Slowly add 600 mL of absolute ethanol to the aqueous reaction mixture over 45 minutes. Causality: The adduct is an ionic salt with negligible solubility in lower alcohols. Ethanol acts as an anti-solvent, sharply decreasing the dielectric constant of the medium and forcing the supersaturation of the hydrate.

  • Controlled Cooling: Cool the reactor to 0–5 °C at a rate of 0.5 °C/min to promote the growth of large, well-defined monoclinic crystals rather than amorphous precipitate.

  • Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake with two 100 mL portions of ice-cold ethanol to remove unreacted starting materials.

  • Drying: Dry the crystals under a gentle stream of nitrogen at room temperature. Warning: Do not use high-heat vacuum drying, as this will strip the hydrate water and collapse the crystal lattice, ruining the sample for X-ray diffraction.

Analytical Characterization Workflow

Verification of the crystal structure and chemical purity requires a multi-modal analytical approach. The workflow below outlines the sequence from crystal harvesting to structural refinement.

Workflow S1 1. Synthesis & Crystallization (Aqueous / EtOH System) S2 2. Crystal Harvesting (Cold Vacuum Filtration) S1->S2 S3 3. Solution-State Verification (1H & 13C NMR in D2O) S2->S3 S4 4. Solid-State Analysis (Single Crystal XRD) S3->S4 S5 5. Structural Refinement (Anisotropic Displacement via SHELXL) S4->S5

End-to-end workflow from aqueous synthesis to crystallographic structural refinement.

Solution-State Validation (NMR)

Because the adduct is insoluble in standard organic NMR solvents ( CDCl3​ , DMSO−d6​ ), analysis must be performed in Deuterium Oxide ( D2​O ). The disappearance of the characteristic aldehyde proton ( 9.6 ppm) is the primary indicator of complete conversion.

Table 2: ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Role
4.25 doublet (J = 4.5 Hz)1H CH -OH α -proton adjacent to sulfonate
2.10 multiplet1H CH(CH3​)2​ β -proton (isopropyl methine)
0.95 doublet (J = 6.8 Hz)3H CH3​ Diastereotopic methyl group
0.92 doublet (J = 6.8 Hz)3H CH3​ Diastereotopic methyl group

Note: The methyl groups appear as distinct doublets due to the presence of the adjacent chiral center at the α -carbon, which renders the two methyl groups of the isopropyl moiety diastereotopic.

References

  • Bailey, J. D., et al. "Beyond Organic Solvents: Synthesis of a 5-HT4 Receptor Agonist in Water." Royal Society of Chemistry, 2020. URL: [Link]

  • Haines, A. H., & Hughes, D. L. "Crystal structure of sodium (1S)-d-lyxit-1-ylsulfonate." Acta Crystallographica Section E: Crystallographic Communications, 2016. URL: [Link]

  • "Bisulfite Adducts." Wikipedia, The Free Encyclopedia. URL: [Link]

Foundational

A Technical Guide to the Physicochemical Properties of Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate

Abstract: This document provides an in-depth technical examination of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate, an α-hydroxy sulfonic acid salt formed from the reaction of isobutyraldehyde and sodium bisulfit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides an in-depth technical examination of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate, an α-hydroxy sulfonic acid salt formed from the reaction of isobutyraldehyde and sodium bisulfite. This guide is structured to deliver critical physicochemical data and procedural insights for researchers, chemists, and formulation scientists. We will explore its molecular structure, synthesis, core physical properties including solubility and stability, and robust analytical methods for its characterization. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout, ensuring both scientific rigor and practical applicability for professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is the formal name for the adduct created via the reversible nucleophilic addition of a bisulfite ion to the carbonyl carbon of isobutyraldehyde (2-methylpropanal).[1] This reaction creates a chiral center at the C1 position. The presence of the ionic sulfonate group, a hydroxyl group, and water of hydration defines its chemical behavior and physical properties.

Table 1: Compound Identification

Property Value Reference
CAS Number 7356-56-1 [2][3]
Molecular Formula C₄H₁₁NaO₅S [2][3]
IUPAC Name sodium;1-hydroxy-2-methylpropane-1-sulfonate;hydrate [2]
Molecular Weight 194.18 g/mol [3]

| Canonical SMILES | CC(C)C(O)S(=O)(=O)[O-].O.[Na+] |[2][3] |

The molecule's structure is fundamental to its utility, particularly in purification schemes. The transformation of a neutral, often organic-soluble aldehyde into a water-soluble ionic salt allows for its separation from non-polar impurities through simple extraction.[1][4]

Synthesis and Purification

The formation of Sodium 1-hydroxy-2-methylpropane-1-sulfonate is a classic example of a bisulfite addition reaction, a powerful technique for the purification of aldehydes.[4]

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the sulfur atom from the bisulfite anion (HSO₃⁻) on the electrophilic carbonyl carbon of isobutyraldehyde. The resulting intermediate is protonated, typically by water, to yield the final α-hydroxy sulfonate product. This reaction is an equilibrium process.

G cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde (2-Methylpropanal) Adduct Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate Isobutyraldehyde->Adduct Nucleophilic Addition Sodium_Bisulfite Sodium Bisulfite (NaHSO₃) in H₂O Sodium_Bisulfite->Adduct Adduct->Isobutyraldehyde Reversion (Acid or Base)

Caption: Synthesis of the bisulfite adduct and its reversibility.

Causality in Protocol Design

The reversible nature of this reaction is key to its use as a purification handle.[1] The forward reaction is typically favored in neutral or slightly acidic aqueous solutions at moderate temperatures. The adduct, being an ionic salt, often precipitates from the reaction medium if the concentration is high enough or if a co-solvent like ethanol is added, allowing for isolation by filtration.[5] To regenerate the pure aldehyde, the equilibrium is shifted back to the starting materials by adding a base (e.g., sodium bicarbonate, sodium hydroxide) or a strong acid, which decomposes the adduct.[1][5]

Core Physicochemical Properties

The utility of this compound is directly linked to its physical and chemical properties.

Table 2: Summary of Physicochemical Properties

Property Description Expert Insight & Causality
Appearance White to off-white crystalline powder or solid. Similar to other isolated sulfonate salts.
Solubility High solubility in water.[6] Low solubility in non-polar organic solvents. The ionic sulfonate group (SO₃⁻Na⁺) and the hydroxyl group (-OH) impart strong hydrophilicity, dominating the small hydrophobic isopropyl group. This differential solubility is the basis for its use in purification.[4]
Hygroscopicity The compound is hygroscopic and can absorb atmospheric moisture.[7] As a hydrate salt, it has a propensity to absorb additional water, which can lead to clumping and affect its quantitative use.[7] This necessitates controlled storage conditions.
Chemical Stability Stable in neutral and alkaline aqueous solutions. Decomposes in strong acid or strong base to regenerate the aldehyde and bisulfite.[4][5] The C-S bond is stable, but the hemiacetal-like structure is susceptible to equilibrium shifts based on pH.

| Incompatibilities | Incompatible with strong oxidizing agents.[7] | The sulfonate group can be oxidized, and the organic backbone is also susceptible to oxidation. |

Stability and Handling: A Critical Consideration

Hygroscopicity: The primary stability concern for this compound is its tendency to absorb moisture.[7] This is not a degradation pathway but a physical change that alters the compound's potency by weight. For applications requiring precise concentrations, it is imperative to store the material in a tightly sealed container in a cool, dry environment, preferably within a desiccator.[7]

pH-Dependent Stability: The reversibility of the formation reaction dictates its stability profile. While stable for storage and use in many applications, exposure to pH extremes will lead to decomposition back to isobutyraldehyde and sulfite. This is a critical factor in formulation, where pH is a key parameter.

Analytical Characterization

Confirming the identity, purity, and stability of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate requires a multi-faceted analytical approach.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. Key diagnostic signals in ¹H NMR include the doublet for the methyl protons, the multiplet for the isopropyl methine proton, and the characteristic signal for the proton on the carbon bearing both the hydroxyl and sulfonate groups (C1). The disappearance of the aldehyde proton signal (~9.6 ppm) from the starting material is a primary indicator of reaction completion.[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and is essential for developing stability-indicating methods.

  • Methodology: A reversed-phase method is often suitable. Given the compound's high polarity and lack of a strong UV chromophore, detection can be challenging. Techniques like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or suppressed conductivity are more universal.[9][10] For UV-based labs, derivatization or detection at low wavelengths (~200-210 nm) may be feasible, though less specific.[9]

  • Self-Validation: A stability-indicating method must be able to resolve the parent peak from all potential process impurities (e.g., unreacted isobutyraldehyde) and degradants (e.g., sulfite). Forced degradation studies (acid, base, oxidation, heat, light) are necessary to validate the method's specificity.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Accurately weigh sample Dissolve in mobile phase Filter (0.45 µm) Inject Autosampler Injection Prep->Inject Column Separation (e.g., C18 Column) Inject->Column Detect Detection (e.g., ELSD, CAD) Column->Detect Process Chromatogram Integration Detect->Process Report Calculate Purity & Impurities Process->Report

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory investigation.

Protocol 1: Hygroscopicity Determination
  • Objective: To quantify the moisture uptake of the compound under defined relative humidity (RH) conditions.[7]

  • Methodology:

    • Pre-dry a sample of the material under vacuum at a mild temperature (e.g., 40 °C) to a constant weight.

    • Accurately weigh approximately 1.0 g of the dried substance into a tared, shallow weighing dish.

    • Place the dish into a stability chamber set to a specific condition (e.g., 25 °C / 75% RH).

    • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove the dish and immediately weigh it.

    • Calculate the percentage weight gain at each time point.

    • The data provides a kinetic profile of moisture absorption, which is critical for defining storage and handling requirements.

Protocol 2: Stability-Indicating HPLC Purity Method
  • Objective: To quantify the purity of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and separate it from potential degradants.

  • Rationale: This method uses a polar-embedded reversed-phase column to improve retention of this highly polar analyte and an ELSD for universal detection.

  • Chromatographic Conditions:

    Parameter Condition
    Column Polar-embedded C18 (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 0-1 min (2% B), 1-5 min (2-30% B), 5-6 min (30-95% B), 6-7 min (95% B), 7-7.1 min (95-2% B), 7.1-9 min (2% B)
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Injection Vol. 2 µL

    | Detector | ELSD (Drift Tube: 50 °C, Nebulizer: 30 °C, Gas: 1.5 SLM) |

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 water:acetonitrile mixture. Create working standards by diluting this stock.

    • Sample Preparation: Prepare samples at the same concentration as the primary standard using the same diluent. Ensure complete dissolution.

    • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject standards and samples. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks.

Conclusion

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is a compound whose physicochemical properties are elegantly suited for its primary role as a reversible derivative of isobutyraldehyde. Its high water solubility, conferred by the sulfonate group, and its predictable stability profile are its defining features. However, a thorough understanding of its hygroscopic nature and pH-dependent reversibility is paramount for its successful application in research and development. The analytical and procedural frameworks provided in this guide offer the necessary tools for scientists to handle, characterize, and utilize this compound with confidence and scientific rigor.

References

  • PubChem. (n.d.). 1-Hydroxy-2-methylpropane-1-sulfonate. National Center for Biotechnology Information. Retrieved from [Link][11]

  • LookChem. (n.d.). CAS 126-83-0: 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1). Retrieved from [Link][6]

  • Sorensen, P. E., & Andersen, H. R. (1995). Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. Environmental Science & Technology, 29(5), 1359-1365. [No direct URL available in search results][12]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link][4]

  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169–1178. Retrieved from [Link][13]

  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. ResearchGate. Retrieved from [Link][14]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN116253668B - A kind of preparation method of sodium hydroxyalkyl sulfonate. Retrieved from [15]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link][9]

  • Reddit. (2017, December 1). Sodium bisulfite-aldehyde adduct. r/chemistry. Retrieved from [Link][5]

  • The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Retrieved from [Link][8]

  • Tabuchi, Y., & Sakai, T. (2021). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. RSC Advances, 11(32), 19836–19843. Retrieved from [Link][16]

Sources

Exploratory

Thermodynamic Stability of Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate in Aqueous Solution

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1), universally recognized as the sodium bisulfite adduct of isobutyraldehyde, is a critical intermediate in organic synthesis, downstream purification, and aldehyde storage. Because aliphatic aldehydes like isobutyraldehyde are prone to oxidation and polymerization, converting them into their α -hydroxyalkanesulfonate salts provides a robust, shelf-stable solid.

However, the utility of this adduct hinges entirely on its thermodynamic stability in aqueous environments. As a Senior Application Scientist, I approach this system not as a static chemical entity, but as a dynamic equilibrium governed by pH, ionic strength, and solvent interactions. This guide deconstructs the thermodynamic and kinetic parameters of this adduct, providing field-proven, self-validating protocols for its manipulation.

Mechanistic Thermodynamics & Kinetics

The formation of the isobutyraldehyde bisulfite adduct is a reversible nucleophilic addition. In aqueous solution, sulfur dioxide exists in a pH-dependent continuum of S(IV) species: hydrated SO2​ , bisulfite ( HSO3−​ ), and sulfite ( SO32−​ ).

The thermodynamic stability of the adduct is maximized between pH 4.0 and 6.0, where the bisulfite ion predominates. Under alkaline conditions, the adduct undergoes facile dissociation. The rate-determining step for this dissociation is the unimolecular decomposition of a doubly charged anion (dianion) intermediate [1].

Kinetic Parameters of the Dianion Pathway

According to foundational kinetic studies by Green and Hine [1], the dissociation of the isobutyraldehyde adduct at elevated pH bypasses general acid/base catalysis and relies strictly on the dianion's decomposition. The pH-independent rate constants for the decomposition ( kd​ ) and formation ( kf​ ) of this dianion dictate the system's boundary limits:

  • kd​ (Decomposition): 3800 s−1

  • kf​ (Formation): 14,000 M−1s−1

  • Adduct pKa​ : 11.32 (at zero ionic strength)

Understanding these parameters is crucial: if you expose the adduct to a pH > 9, the rapid kd​ ensures near-instantaneous liberation of the free aldehyde, which can be simultaneously extracted into an immiscible organic layer to drive the equilibrium forward [3].

Mechanism Aldehyde Isobutyraldehyde (Aqueous) Adduct Sodium 1-hydroxy-2-methylpropane -1-sulfonate hydrate Aldehyde->Adduct + NaHSO3 (pH 4-6) Bisulfite Bisulfite Ion (HSO3-) Bisulfite->Adduct Dianion Dianion Intermediate (pH > 9) Adduct->Dianion Deprotonation (Alkaline pH) Regenerated Free Aldehyde + Sulfite (SO3 2-) Dianion->Regenerated kd = 3800 s^-1 Regenerated->Dianion kf = 14,000 M^-1 s^-1

Diagram 1: Thermodynamic equilibrium and dianion-mediated dissociation pathway.

Quantitative Data: Stability & Speciation

To engineer reliable extraction or storage workflows, one must consult the thermodynamic boundaries of the adduct. The tables below synthesize the critical physicochemical data required for protocol design.

Table 1: Kinetic and Thermodynamic Parameters
ParameterValueConditionsCausality / Impact on Workflow
Equilibrium Constant ( Keq​ ) 3.70 M−1 Addition of SO32−​ , 25°CDefines the baseline affinity; requires excess S(IV) to drive formation.
Adduct pKa​ 11.32Zero ionic strengthAt pH > 11.32, the adduct exists primarily as the unstable dianion.
kd​ (Dianion Decomposition) 3800 s−1 pH 4.4 - 7.8High rate dictates that any transient dianion rapidly collapses to aldehyde.
kf​ (Dianion Formation) 14,000 M−1s−1 pH 4.4 - 7.8Rapid recombination means free aldehyde must be physically extracted immediately.
Table 2: pH-Dependent Speciation and Stability Matrix
pH RangeDominant S(IV) SpeciesAdduct StabilityOperational Recommendation
< 2.0 SO2​ (aq) / H2​SO3​ Low (Dissociation)Avoid. SO2​ off-gassing shifts equilibrium, destroying the adduct.
4.0 - 6.0 HSO3−​ (Bisulfite)Maximum Ideal for synthesis, isolation, and long-term aqueous storage.
7.0 - 8.5 HSO3−​ / SO32−​ ModerateAdduct begins to slowly dissociate. Buffer carefully during washing.
> 9.0 SO32−​ (Sulfite)Low (Rapid Cleavage)Ideal for aldehyde regeneration and biphasic extraction.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation gates. As an application scientist, I emphasize that a protocol is only as good as its ability to prove it worked at each step.

Protocol 1: Synthesis and Isolation of the Adduct

Causality Focus: Isobutyraldehyde has limited aqueous solubility. While vigorous stirring can force the biphasic reaction, using a water-miscible co-solvent accelerates mass transfer. However, the choice of anti-solvent during isolation is critical. Acetone must be strictly avoided as it competitively forms its own bisulfite adduct, shifting the equilibrium and degrading your product [2].

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) at 25°C. Verify the pH is between 4.5 and 5.5.

  • Reaction: In a fume hood, add 1.0 equivalent of isobutyraldehyde to 1.2 equivalents of the bisulfite solution.

  • Mass Transfer: Add a small volume of ethanol or DMF (up to 10% v/v) to homogenize the mixture. Stir vigorously for 30 minutes. The exothermic reaction will cause a mild temperature rise.

  • Precipitation: Cool the mixture to 4°C. To maximize yield, add ethyl formate or ethyl acetate as an anti-solvent [2]. Do not use acetone.

  • Validation Gate (Self-Validation): Sample the supernatant and analyze via UV-Vis. The characteristic carbonyl absorption band of isobutyraldehyde at ~290 nm should be absent, confirming complete conversion.

  • Isolation: Filter the white crystalline solid (Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate) and wash with cold ethanol. Dry under vacuum.

Protocol 2: Thermodynamic Stability Profiling via UV-Vis

This protocol establishes the exact dissociation curve of your specific batch under varying buffer conditions.

  • Stock Solution: Dissolve 50 mg of the isolated adduct in 10 mL of deionized water (pH ~5.5).

  • Buffer Matrix: Prepare three cuvettes with 0.1 M buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Kinetic Monitoring: Inject 100 μ L of the stock solution into each cuvette.

  • Measurement: Monitor absorbance at 290 nm (free isobutyraldehyde) over 60 minutes at 25°C.

  • Validation Gate: The pH 4.0 cuvette must show a flat baseline (stable adduct). The pH 10.0 cuvette will show an asymptotic rise in absorbance, corresponding to the kd​ of the dianion intermediate releasing the free aldehyde.

Protocol 3: pH-Driven Biphasic Regeneration

Causality Focus: Because the regeneration is an equilibrium process, simply raising the pH in a purely aqueous system will stall once equilibrium is reached. Introducing an immiscible organic layer acts as a thermodynamic sink, continuously extracting the free aldehyde and driving the reaction to 100% completion [3].

  • Dissolution: Dissolve the adduct in a minimum volume of water.

  • Biphasic Setup: Transfer to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Cleavage: Slowly add 1N NaOH or 10% Na2​CO3​ until the aqueous layer reaches pH > 10.

  • Extraction: Shake vigorously for 60 seconds. The dianion decomposes, and the lipophilic isobutyraldehyde immediately partitions into the organic layer.

  • Validation Gate: Run a TLC (Thin Layer Chromatography) or GC-FID on the organic layer to confirm the presence of pure isobutyraldehyde. Test the aqueous layer with 2,4-Dinitrophenylhydrazine (Brady's reagent); a lack of precipitate confirms total extraction.

Workflow Step1 1. Reaction Isobutyraldehyde + NaHSO3 Step2 2. Phase Separation Aqueous Adduct Isolation Step1->Step2 Step3 3. Stability Profiling UV-Vis / NMR Analysis Step2->Step3 Step4 4. pH Shift Alkaline/Acidic Cleavage Step3->Step4

Diagram 2: End-to-end workflow for adduct synthesis, validation, and thermodynamic cleavage.

Conclusion

The thermodynamic stability of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is not a fixed trait, but a highly tunable parameter. By understanding the underlying kinetics—specifically the rapid decomposition of the dianion intermediate at elevated pH—application scientists can exploit this adduct for high-efficiency purification, stable storage of volatile isobutyraldehyde, and precise controlled-release applications. Always ensure that solvent choices (avoiding reactive anti-solvents like acetone) and pH boundaries are strictly respected to maintain the integrity of the thermodynamic system.

References

  • Green, L. R., & Hine, J. (1974). pH Independent equilibrium constants and rate constants for formation of the bisulfite addition compound of isobutyraldehyde in water. The Journal of Organic Chemistry, 39(26), 3896-3901. URL:[Link]

  • Chen, J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), (134), e57312. PubMed Central (PMC). URL:[Link]

Foundational

Spectroscopic Characterization of Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate: An In-Depth Technical Guide

Executive Summary & Physicochemical Context Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1), commonly referred to as the isobutyraldehyde sodium bisulfite adduct, is a highly polar α -hydroxy sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1), commonly referred to as the isobutyraldehyde sodium bisulfite adduct, is a highly polar α -hydroxy sulfonate[1]. In organic synthesis and drug development, bisulfite adducts serve as critical intermediates, acting as water-soluble, protected forms of volatile aldehydes[2].

The spectroscopic characterization of this compound requires a nuanced understanding of its behavior in solution. Unlike stable covalent organic frameworks, α -hydroxyalkanesulfonates exist in a reversible equilibrium with their parent aldehyde and free bisulfite in aqueous media[3]. Consequently, the analytical workflows for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy must be explicitly designed to prevent, detect, and quantify any dissociation, ensuring the structural integrity of the analyte[4].

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

The selection of the NMR solvent is dictated by the compound's ionic nature. The sodium sulfonate moiety renders the adduct insoluble in standard organic solvents like CDCl3​ or DMSO-d6​ ; thus, Deuterium Oxide ( D2​O ) is mandatory[4].

The Chiral Center & Diastereotopic Protons: A critical, often-overlooked structural feature of sodium 1-hydroxy-2-methylpropane-1-sulfonate is the chiral center at the C1​ position (the α -carbon bearing the hydroxyl and sulfonate groups). Because of this stereocenter, the two methyl groups of the adjacent isopropyl moiety are diastereotopic . They reside in magnetically inequivalent environments and will resolve as two distinct doublets in a high-field 1H NMR spectrum, rather than a single unified doublet.

Self-Validating NMR Protocol

To ensure trustworthiness, the following protocol incorporates an internal QA/QC validation step to check for adduct dissociation.

  • Sample Preparation: Weigh 15–20 mg of the solid hydrate into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of strictly neutral D2​O . Causality: Acidic or basic shifts in pH will drive the equilibrium toward dissociation into isobutyraldehyde and sodium bisulfite[3].

  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) or DSS. Do not use TMS, as it is insoluble in water.

  • Acquisition: Transfer to a 5 mm NMR tube and acquire 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra at 298 K.

  • QA/QC Validation (The "Aldehyde Check"): Before interpreting the aliphatic region, inspect the 9.5–9.8 ppm region. The presence of a sharp doublet at ~9.6 ppm indicates free isobutyraldehyde[5]. If this peak integrates to >2% relative to the α -proton, the sample has degraded, and the pH or temperature must be adjusted.

NMR_Workflow Step1 Weigh Adduct (15-20 mg) Step2 Dissolve in D2O (Neutral pH, 0.6 mL) Step1->Step2 Step3 Add Internal Std (TSP/DSS) Step2->Step3 Step4 Acquire Spectra (1H & 13C) Step3->Step4 Step5 QA/QC Validation (Check 9.6 ppm) Step4->Step5

Workflow for NMR preparation and validation of bisulfite adducts in aqueous media.

Quantitative Data Summaries

Table 1: 1H NMR Assignments (in D2​O , 400 MHz)

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Note
−CH3​ (Diastereotopic A)~0.95Doublet ( J≈6.8 Hz)3HSplit by adjacent isopropyl −CH− .
−CH3​ (Diastereotopic B)~1.05Doublet ( J≈6.8 Hz)3HMagnetically inequivalent due to C1​ chiral center.
−CH− (Isopropyl)~2.15 - 2.30Multiplet1HComplex splitting (coupled to two distinct methyls and the α -proton).
−CH(OH)SO3​Na ~4.30Doublet ( J≈4.5 Hz)1HDeshielded by both the electronegative hydroxyl and sulfonate groups.
−OH / Hydrate H2​O ~4.79Broad SingletVariableExchanges rapidly with D2​O (appears as HOD peak).

Table 2: 13C NMR Assignments (in D2​O , 100 MHz)

Carbon EnvironmentChemical Shift ( δ , ppm)Causality / Structural Note
−CH3​ (Diastereotopic A)~17.5Upfield aliphatic carbon.
−CH3​ (Diastereotopic B)~19.2Resolved from the other methyl due to stereocenter proximity.
−CH− (Isopropyl)~29.5Typical shift for a branched aliphatic methine.
−C(OH)SO3​Na ~88.0Highly characteristic of α -hydroxy sulfonates. Shifted drastically upfield from the parent aldehyde carbonyl (~204 ppm)[2].

Vibrational Spectroscopy (ATR-FTIR)

Causality in Technique Selection

For hydrated salts like sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate, traditional Potassium Bromide (KBr) pellet transmission FTIR is strongly discouraged. KBr is highly hygroscopic and can undergo ion exchange or alter the hydration state of the sample under the high pressures used during pellet pressing. Attenuated Total Reflectance (ATR-FTIR) is the authoritative standard here, as it allows for the direct analysis of the solid crystalline hydrate without matrix interference[6].

Self-Validating IR Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

  • Sample Application: Place 2–5 mg of the solid hydrate directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • QA/QC Validation (The "Carbonyl Check"): Inspect the 1700–1750 cm−1 region. A pure α -hydroxy sulfonate will have zero absorbance here. A peak at ~1725 cm−1 indicates that the solid has partially reverted to free isobutyraldehyde[5].

Quantitative Data Summaries

Table 3: ATR-FTIR Assignments

Wavenumber ( cm−1 )Vibrational ModeCausality / Structural Note
3200 – 3500 ν(O-H) stretch (broad)Represents both the α -hydroxyl group and the lattice water of hydration.
2875, 2960 ν(C-H) stretch (aliphatic)Characteristic stretching of the isopropyl methyl and methine groups.
~1190 – 1210 νas​(S=O) asymmetric stretchPrimary diagnostic band for the sulfonate ( −SO3−​ ) moiety[7].
~1045 νs​(S=O) symmetric stretchSecondary diagnostic band for the sulfonate group.
~1120 ν(C-O) stretchOverlaps slightly with sulfonate bands; indicates the secondary alcohol.
~650 ν(S-O) stretchLow-frequency band confirming the sulfur-oxygen single bond character.

Mechanistic Insights: The Reversibility Conundrum

The fundamental challenge in characterizing sodium 1-hydroxy-2-methylpropane-1-sulfonate is its thermodynamic instability under extreme conditions. The formation of the adduct is a nucleophilic addition of the bisulfite anion to the electrophilic carbonyl carbon of isobutyraldehyde. Because bisulfite is a moderate leaving group, the reaction is entirely reversible[3].

When analyzing this compound, researchers must recognize that the spectroscopic data is a snapshot of an equilibrium state. Dilution, elevated temperatures, or shifts away from neutral pH will force the expulsion of the bisulfite group, regenerating the pungent, volatile isobutyraldehyde[8].

Equilibrium_Pathway Aldehyde Isobutyraldehyde (Electrophile) Adduct Sodium 1-hydroxy-2-methyl propane-1-sulfonate Aldehyde->Adduct Reversible Addition Bisulfite Sodium Bisulfite (Nucleophile) Bisulfite->Adduct Aqueous Media

Mechanistic pathway of isobutyraldehyde sodium bisulfite adduct formation and equilibrium.

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Exploratory

Thermal Decomposition Pathways of Sodium 1-Hydroxy-2-Methylpropane-1-Sulfonate Hydrate: A Mechanistic and Analytical Guide

Chemical Context & Thermodynamic Stability Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (1)[1] is the crystalline α -hydroxyalkanesulfonate adduct formed from the nucleophilic addition of sodium bisulfite to isob...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Thermodynamic Stability

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (1)[1] is the crystalline α -hydroxyalkanesulfonate adduct formed from the nucleophilic addition of sodium bisulfite to isobutyraldehyde. The formation of this adduct is a cornerstone technique for the purification and stabilization of aldehydes from complex organic mixtures[2]. Thermodynamically, the equilibrium constant for the addition of the sulfite ion to isobutyraldehyde is approximately 3.70 M⁻¹ at zero ionic strength, with the adduct exhibiting a pKa of 11.32[3].

While traditional regeneration of the free aldehyde relies on extreme pH conditions or non-aqueous silylating agents[4], thermal decomposition offers a solvent-free pathway to probe the stability and reversion mechanics of the adduct. Understanding this thermal profile is critical for drug development professionals handling structurally sensitive intermediates.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of this hydrate follows a highly predictable, multi-phase sequential pathway. Causality in this decomposition is driven by relative bond dissociation energies and the entropic favorability of generating volatile gas phases at elevated temperatures.

  • Phase 1: Endothermic Dehydration: The initial thermal event is the loss of the water of crystallization. Because the water is held by hydrogen bonding within the crystal lattice, this process is highly endothermic and occurs at relatively low temperatures (50–100 °C), yielding the anhydrous adduct.

  • Phase 2: C-S Bond Cleavage (Retro-Addition): The core of the decomposition is the cleavage of the carbon-sulfur bond. Thermodynamically, the reverse reaction (retro-nucleophilic addition) is driven entropically by the volatilization of isobutyraldehyde. The anhydrous adduct breaks down into gaseous isobutyraldehyde and solid sodium bisulfite. At these temperatures, sodium bisulfite rapidly dehydrates to form sodium metabisulfite ( Na2​S2​O5​ ).

  • Phase 3: Inorganic Residue Degradation: The remaining inorganic residue, sodium metabisulfite, undergoes further thermal degradation above 200 °C, releasing sulfur dioxide ( SO2​ ) gas and leaving behind sodium sulfite ( Na2​SO3​ ). At extreme temperatures (>600 °C), the sulfite disproportionates into sodium sulfate and sodium sulfide.

Pathway A Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (C4H11NaO5S) B Anhydrous Adduct (C4H9NaO4S) A->B Phase 1: 50-100°C - H2O (Dehydration) C Isobutyraldehyde (Gas) + Sodium Metabisulfite B->C Phase 2: 120-200°C C-S Cleavage D Sodium Sulfate + SO2 (Gas) + Na2S C->D Phase 3: >200°C Inorganic Degradation

Fig 1. Sequential thermal decomposition pathway of the isobutyraldehyde sodium bisulfite adduct.

Quantitative Data Presentation

The theoretical mass losses for each phase can be calculated based on the molar mass of the hydrate ( ≈194.18 g/mol ). The table below summarizes the expected quantitative profile during a complete thermal degradation cycle.

Decomposition StageTemp. Range (°C)Chemical ProcessEvolved GasTheoretical Mass Loss (%)
Phase 1 50 - 100Dehydration H2​O 9.28%
Phase 2 120 - 200C-S Cleavage / ReversionIsobutyraldehyde, H2​O 41.77%
Phase 3 200 - 350Metabisulfite Degradation SO2​ 16.50%
Phase 4 > 600Sulfite DisproportionationNone (Solid Phase Shift)N/A (Mass stabilizes at ~32.45%)

Self-Validating Experimental Protocol: TGA/DSC-FTIR

To empirically validate the theoretical decomposition pathway, a coupled Thermogravimetric Analysis, Differential Scanning Calorimetry, and Fourier Transform Infrared Spectroscopy (TGA/DSC-FTIR) workflow is required.

Why this specific setup? Mass loss alone (TGA) cannot distinguish between the loss of water and the loss of isobutyraldehyde if the temperature ranges overlap. FTIR allows us to track specific wavenumber bands (e.g., C=O stretch for the aldehyde at ~1730 cm⁻¹, O-H stretch for water at ~3500 cm⁻¹, S-O stretch for SO2​ at ~1360 cm⁻¹). This establishes absolute causality and creates a self-validating system: if the TGA mass loss mathematically matches the theoretical calculation, and the FTIR confirms the exact identity of the evolved gas at that specific time, the mechanistic pathway is unequivocally proven.

Workflow S1 Sample Prep (1-5 mg, Alumina) S2 TGA/DSC Heating (10 °C/min, N2) S1->S2 S3 Evolved Gas Transfer (Heated Line 200°C) S2->S3 S4 FTIR / MS Analysis (Gas Identification) S3->S4

Fig 2. TGA/DSC-FTIR workflow for validating thermal decomposition stages and evolved gases.

Step-by-Step Methodology
  • Crucible Selection & Sample Loading: Weigh 2.0 to 5.0 mg of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate into an alumina ( Al2​O3​ ) crucible . Crucial Causality Note: Do not use platinum crucibles. At temperatures above 400 °C, the sulfur compounds generated during Phase 3 will alloy with platinum, destroying the crucible and skewing the DSC baseline.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. An inert atmosphere prevents the premature oxidation of the evolved isobutyraldehyde and the inorganic sulfite residues.

  • Thermal Execution: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C. Simultaneously record the Derivative Thermogravimetry (DTG) curve to pinpoint the exact temperatures of maximum degradation rate ( Tmax​ ).

  • Evolved Gas Analysis (EGA): Maintain the transfer line between the TGA and the FTIR gas cell at 200 °C to prevent the condensation of isobutyraldehyde and water.

  • Data Reconciliation: Cross-reference the endothermic DSC peaks with the DTG mass loss steps. Integrate the Gram-Schmidt profile from the FTIR and match the evolution of the 1730 cm⁻¹ (C=O) band directly to the Phase 2 mass loss step to validate the C-S bond cleavage mechanism.

References

  • sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate 95% | CAS: 7356-56-1 Source: achemblock.com URL:1

  • A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite Source: benchchem.com URL:2

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: organic-chemistry.org URL:4

  • Study on the Reactive Extraction Process for Heptaldehyde–Undecane–Sodium Bisulfite Aqueous Solution System Source: researchgate.net URL:3

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium 1-Hydroxy-2-methylpropane-1-sulfonate Hydrate as a Strategic Reagent in Cross-Coupling and Telescoped Workflows

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern pharmaceutical synthesis and API development, the hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern pharmaceutical synthesis and API development, the handling of volatile, reactive low-molecular-weight aldehydes presents a significant process liability. Isobutyraldehyde (bp 63 °C), a critical C4 building block, is highly susceptible to air oxidation, polymerization, and base-catalyzed self-aldol condensation.

To circumvent these limitations, Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS 7356-56-1) —the bench-stable bisulfite adduct of isobutyraldehyde—is increasingly utilized[1]. Operating as a crystalline, odorless surrogate, this reagent enables highly controlled, steady-state release of the aldehyde in situ. This application note details the mechanistic causality and field-proven protocols for deploying this reagent in advanced transition-metal catalyzed cross-couplings and telescoped reductive amination sequences[2],[3].

Mechanistic Rationale: The "Bisulfite Advantage" (E-E-A-T Insights)

As a Senior Application Scientist, I frequently observe reaction failures in aldehyde cross-couplings stemming from bimolecular degradation pathways. The use of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate fundamentally alters the reaction kinetics:

  • Suppression of Aldol Condensation in α-Arylation: In Palladium-catalyzed α-arylation (Buchwald-Hartwig type couplings)[4],[5], high concentrations of free isobutyraldehyde in the presence of strong bases rapidly lead to self-condensation. The bisulfite adduct acts as a "reservoir," slowly liberating the free aldehyde via a base-mediated equilibrium. This maintains an extremely low steady-state concentration, kinetically favoring the productive Pd-transmetalation cycle over background degradation.

  • Telescoped Micellar Catalysis: In multi-step API synthesis, isolating intermediate cross-coupling products reduces overall yield and increases solvent waste. The Lipshutz group has demonstrated that bisulfite adducts can be added directly to aqueous micellar media (e.g., TPGS-750-M) immediately following a Suzuki-Miyaura cross-coupling[2]. The adduct reacts directly with amines to form an α-amino sulfonate/iminium intermediate, completely bypassing the free aldehyde stage and preventing over-reduction[3].

  • Chromatography-Free Purification: The ionic nature of the sulfonate allows for phase-separation purification (Bertagnini's salt formation), a technique recently critical in the scalable synthesis of ionizable lipids like ALC-0315[6] and Parkinson's drugs like Foscarbidopa[7].

Mechanism A Sodium 1-hydroxy-2- methylpropane-1-sulfonate B Base-Mediated Equilibrium A->B Mild Base C Isobutyraldehyde (Low Concentration) B->C -NaHSO3 D Pd-Catalyzed Cross-Coupling C->D Aryl Halide Pd(0)/Ligand E Coupled Product D->E

Fig 1: In situ liberation and cross-coupling pathway of the bisulfite adduct.

Comparative Data Analysis

The transition from free isobutyraldehyde to its bisulfite adduct provides measurable improvements in process robustness.

Property / MetricFree IsobutyraldehydeSodium 1-hydroxy-2-methylpropane-1-sulfonateImpact on Cross-Coupling Workflow
Physical State Volatile Liquid (bp 63 °C)Crystalline SolidEnables precise stoichiometric weighing; eliminates evaporation loss.
Storage Stability Poor (Forms isobutyric acid)Excellent (Bench-stable)Removes the need for pre-reaction distillation.
Reactivity Profile High steady-state conc.Controlled, slow-releaseSuppresses bimolecular side reactions (e.g., self-aldol).
Aqueous Solubility LowExtremely HighIdeal for green, aqueous micellar cross-coupling sequences[2].

Experimental Protocols

Protocol A: Telescoped Suzuki-Miyaura Coupling & Reductive Alkylation

This self-validating protocol utilizes aqueous micellar catalysis to perform a C-C cross-coupling followed immediately by the introduction of the isobutyryl group, eliminating intermediate isolation[2].

Reagents & Materials:

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • Arylboronic acid derivative containing a primary amine (1.1 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • TPGS-750-M (2 wt % in HPLC-grade H₂O, 2.0 mL)

  • Triethylamine (2.0 equiv)

  • Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (1.5 equiv)

  • α-Picolineborane (1.5 equiv)

Step-by-Step Methodology:

  • Cross-Coupling: To an oven-dried 10 mL reaction vial equipped with a stir bar, add the aryl bromide, boronic acid, and Pd catalyst.

  • Micellar Solubilization: Add the 2 wt % TPGS-750-M aqueous solution followed by triethylamine. Seal the vial, purge with Argon, and stir vigorously at 45 °C for 4 hours. Visual Cue: The mixture will form a homogeneous, slightly turbid emulsion.

  • Telescoped Addition: Upon complete consumption of the aryl halide (verified via TLC/LCMS), cool the vessel to room temperature. Directly add Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and α-picolineborane to the same pot.

  • Reductive Amination: Stir the mixture at 40 °C for an additional 12 hours. The bisulfite adduct will react directly with the newly coupled aniline derivative.

  • Phase Separation & Isolation: Extract the reaction mixture with minimal ethyl acetate (3 × 2 mL). The TPGS-750-M surfactant remains in the aqueous phase and can be recycled. Dry the organic layer over Na₂SO₄, concentrate, and purify via short-plug chromatography.

Telescoped Step1 1. Suzuki-Miyaura Coupling Ar-X + Ar'-B(OH)2 -> Ar-Ar' Step2 2. Micellar Solubilization (TPGS-750-M / H2O) Step1->Step2 Step3 3. Direct Reductive Amination Add Bisulfite Adduct + Reductant Step2->Step3 Telescoped Addition Step4 4. Phase Separation In-Flask Product Isolation Step3->Step4 High Chemoselectivity

Fig 2: Telescoped Suzuki-Miyaura and reductive amination workflow.

Protocol B: Palladium-Catalyzed α-Arylation via In Situ Liberation

Using the bisulfite adduct as a surrogate to prevent self-condensation during the α-arylation of isobutyraldehyde[4],[5].

Step-by-Step Methodology:

  • Catalyst Activation: In an Argon-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (3 mol%), Mor-DalPhos (6 mol%), and Cs₂CO₃ (2.5 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 equiv, 1.0 mmol) and Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (1.5 equiv).

  • Solvent & Heating: Add anhydrous 1,4-dioxane (5.0 mL). Seal the tube, remove it from the glovebox, and heat to 90 °C under vigorous stirring (1000 rpm) for 16 hours.

  • Causality Check: The Cs₂CO₃ serves a dual purpose: it slowly shifts the equilibrium to liberate free isobutyraldehyde from the sulfonate adduct, and immediately deprotonates the resulting aldehyde to form the enolate required for transmetalation. This prevents the buildup of free aldehyde, entirely suppressing the Cannizzaro reaction or aldol byproducts.

  • Workup: Cool to room temperature, dilute with MTBE, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

References

  • Lipshutz, B. H., et al. "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Green Chemistry, 2021.

  • Vounatsos, F., et al. "Direct Reductive Amination of Aldehyde Bisulfite Addition Adducts by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor." Journal of Organic Chemistry, 2013.

  • "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." PMC / NIH, 2024.

  • "Scalable Asymmetric Syntheses of Foslevodopa and Foscarbidopa Drug Substances for the Treatment of Parkinson's Disease." Journal of Organic Chemistry, 2021.

  • Palucki, M., & Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997.

Sources

Application

Step-by-step synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate from isobutyraldehyde

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1)[1] Strategic Overview & Chemical Significance Low...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS: 7356-56-1)[1]

Strategic Overview & Chemical Significance

Low-molecular-weight aliphatic aldehydes, such as isobutyraldehyde, are notoriously difficult to store long-term due to their high volatility and susceptibility to autoxidation and polymerization. Converting these volatile liquids into their corresponding α -hydroxy sulfonate salts (commonly known as bisulfite adducts) is a highly effective strategy in synthetic chemistry[2].

The resulting compound, sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate , is a stable, free-flowing crystalline solid. This transformation serves three primary purposes in drug development and chemical synthesis:

  • Purification Handle: It allows for the selective isolation of the aldehyde from complex mixtures, as non-carbonyl impurities remain in the organic phase during extraction[3].

  • Stable Storage: The solid adduct can be stored indefinitely without degradation and later regenerated to the free aldehyde under mild basic or acidic conditions[4].

  • Synthetic Intermediate: The adduct can be used directly in downstream reactions, such as the synthesis of cyanohydrins or reductive aminations, without needing to isolate the free aldehyde[2].

Mechanistic Principles

To execute this protocol successfully, one must understand the underlying causality of the reaction. The process relies on the nucleophilic addition of the bisulfite anion ( HSO3−​ ) to the carbonyl group of isobutyraldehyde[5].

While the bisulfite anion is an ambidentate nucleophile, the sulfur atom is significantly more nucleophilic than the oxygen. The lone pair on the sulfur atom attacks the electrophilic carbonyl carbon, forming a transient alkoxide-sulfonate intermediate. A rapid, intramolecular proton transfer then yields the α -hydroxy sulfonate[6]. Because this reaction is reversible, driving it to completion requires high concentrations of reagents and low temperatures to force the product to precipitate as a hydrate[4].

Mechanism N1 Isobutyraldehyde (Electrophile) N3 Nucleophilic Attack (C-S Bond Formation) N1->N3 N2 Bisulfite Anion (S-Nucleophile) N2->N3 N4 Alkoxide Intermediate N3->N4 N5 Proton Transfer (O-H Bond Formation) N4->N5 N6 α-Hydroxy Sulfonate Hydrate N5->N6

Mechanistic pathway of bisulfite nucleophilic addition to isobutyraldehyde.

Quantitative Data & Reagent Stoichiometry

Expert Insight: True sodium bisulfite ( NaHSO3​ ) is unstable in its solid form and degrades over time. Therefore, it is highly recommended to generate it in situ by dissolving sodium metabisulfite ( Na2​S2​O5​ ) in water. One mole of Na2​S2​O5​ hydrolyzes to yield two moles of NaHSO3​ .

Table 1: Stoichiometry for a 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountCausality / Notes
Isobutyraldehyde 72.111.007.21 g (9.1 mL)Electrophile. Use freshly distilled reagent to avoid polymeric impurities.
Sodium Metabisulfite 190.110.5510.45 gYields 1.10 eq of NaHSO3​ . Slight excess ensures complete consumption of the aldehyde.
Deionized Water 18.02Solvent20 mLMinimal volume used to maintain a highly saturated solution, forcing precipitation.
Absolute Ethanol 46.07Wash2 × 10 mLPre-chilled to 0 °C. Removes unreacted aldehyde without dissolving the salt.

Self-Validating Experimental Protocol

The following workflow is designed as a self-validating system. Each step includes specific in-process checks to confirm that the chemical transformations are proceeding as intended.

Workflow A 1. Reagent Prep Dissolve Na2S2O5 in H2O B 2. Addition Dropwise Isobutyraldehyde A->B C 3. Reaction Vigorous Stirring (0-5 °C) B->C D 4. Crystallization Ice Bath Incubation C->D E 5. Isolation Vacuum Filtration D->E F 6. Washing Cold Ethanol & Ether E->F G Final Product: Isobutyraldehyde Bisulfite Adduct F->G

Step-by-step experimental workflow for synthesizing the bisulfite adduct.

Step 1: Preparation of the Bisulfite Reagent
  • Action: In a 100 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve 10.45 g of sodium metabisulfite in 20 mL of deionized water. Stir at room temperature until fully dissolved.

  • Causality: A near-saturated solution is critical. If too much water is used, the final adduct (which has moderate aqueous solubility) will not precipitate, drastically lowering the yield.

  • In-Process Validation: The solution should become clear and colorless. A faint, characteristic odor of sulfur dioxide ( SO2​ ) confirms the active equilibrium of the bisulfite species.

Step 2: Electrophile Addition
  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Using an addition funnel or syringe, add 9.1 mL of isobutyraldehyde dropwise over 15 minutes while maintaining maximum stirring speed.

  • Causality: The nucleophilic addition is highly exothermic. Cooling controls the exotherm, preventing the volatilization of isobutyraldehyde (b.p. 63 °C) and simultaneously decreasing the solubility of the forming adduct to promote crystallization. Vigorous stirring is mandatory because the aldehyde is initially immiscible with the aqueous phase, creating a biphasic system.

  • In-Process Validation: The initial biphasic mixture will gradually emulsify. If the flask feels warm to the touch, the addition rate is too fast.

Step 3: Reaction and Crystallization
  • Action: Once addition is complete, continue stirring the mixture in the ice bath for 45 to 60 minutes.

  • Causality: Time is required for the biphasic reaction to reach equilibrium. The low temperature continuously drives the equilibrium toward the solid hydrate state.

  • In-Process Validation: A thick, white crystalline precipitate will rapidly form, often becoming so dense that it seizes the magnetic stir bar. The pungent odor of isobutyraldehyde should completely disappear, indicating full conversion.

Step 4: Isolation and Washing
  • Action: Isolate the white solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two 10 mL portions of ice-cold absolute ethanol, followed by 10 mL of cold diethyl ether.

  • Causality: The cold ethanol wash strips away any unreacted isobutyraldehyde and trace organic impurities without dissolving the highly polar sulfonate salt. The ether wash displaces the ethanol and water, facilitating rapid drying[3].

  • In-Process Validation: The filtrate should run clear. The filter cake will transition from a wet paste to a free-flowing white powder as the ether evaporates under vacuum.

Step 5: Drying and Storage
  • Action: Transfer the solid to a vacuum desiccator and dry under high vacuum at room temperature for 12 hours. Store in a tightly sealed amber jar.

  • Causality: Do not use heat. Bisulfite adducts are thermally sensitive and will decompose back into the free aldehyde and SO2​ gas at elevated temperatures. Furthermore, over-drying with aggressive chemical desiccants (like P2​O5​ ) may strip the required water of hydration.

  • In-Process Validation: The final yield should be approximately 15.5–17.5 g (80–90% theoretical yield).

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate, compare your analytical results against the expected diagnostic markers in Table 2.

Table 2: Expected Analytical Data

Analytical TechniqueKey Signals / ObservationsDiagnostic Value
1 H NMR ( D2​O , 400 MHz) δ ~0.95 (d, 6H), ~2.15 (m, 1H), ~4.20 (d, 1H)Confirms the intact isopropyl group. The doublet at ~4.20 ppm is highly diagnostic for the CH−OH proton, proving addition occurred.
IR Spectroscopy (ATR) Broad 3200–3400 cm −1 ( O−H stretch)1200 & 1040 cm −1 ( S=O stretch)Confirms the presence of the hydroxyl and sulfonate groups. Critical: The absence of a strong C=O stretch at ~1720 cm −1 confirms no unreacted aldehyde remains.
Melting Point Decomposes > 150 °CTypical behavior for organic salt adducts; confirms the crystalline, ionic nature of the product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No precipitate forms after 60 mins The aqueous solution is too dilute, or the temperature is too high.Add 5-10 mL of saturated NaCl (brine) to salt out the product, or place the flask in a freezer (-20 °C) for 2 hours.
Product smells strongly of aldehyde Incomplete reaction or insufficient washing.Re-slurry the solid in ice-cold ethanol, stir for 5 minutes, and re-filter.
Solid turns yellow or sticky over time Decomposition due to moisture, heat, or residual acid/base.Ensure the product is stored in a cool, dry environment. If regenerating the aldehyde, use strict pH control (pH 12 with NaOH )[3].

References

  • Isobutyraldehyde-Sodium Bisulfite Adduct. J. Org. Chem., Vol. 39, No. 26, 1974. Journal of the American Chemical Society[Link]

  • Bisulfite addition compounds Almerja[Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol PubMed Central (PMC) / NIH[Link]

  • Simple Addition Reactions - Chemistry LibreTexts Chemistry LibreTexts[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolated yield of low-molecular-weight bisulfite adducts. Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (the bisulfite adduct of isobutyraldehyde) presents a unique challenge: while the nucleophilic addition of sodium bisulfite to the aldehyde is highly efficient, the resulting α-hydroxy sulfonate salt is exceptionally water-soluble.

This guide provides field-proven, self-validating protocols to manipulate the reaction's thermodynamics and solubility profile, ensuring maximum yield and purity.

Part 1: Reaction Mechanism & Workflow

The synthesis relies on the reversible nucleophilic addition of the bisulfite ion ( HSO3−​ ) to the carbonyl group of isobutyraldehyde. Because the reaction is an equilibrium process, controlling the reaction environment (temperature, concentration, and solvent polarity) is the only way to drive the formation of the solid adduct and prevent it from remaining dissolved in the aqueous phase ()[1].

ReactionPathway Isobutyraldehyde Isobutyraldehyde (Limiting Reagent) Reaction Nucleophilic Addition (0-5 °C, Exothermic) Isobutyraldehyde->Reaction Dropwise NaHSO3 Saturated NaHSO3 (Aqueous, Excess) NaHSO3->Reaction Stirring SolubleAdduct Soluble Bisulfite Adduct (Aqueous Phase) Reaction->SolubleAdduct Equilibrium Precipitation Anti-Solvent Addition (Ethanol) SolubleAdduct->Precipitation Reduce solubility Product Sodium 1-hydroxy-2-methylpropane -1-sulfonate hydrate Precipitation->Product Filtration & Gentle Drying

Workflow for synthesizing Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of my precipitated bisulfite adduct so low (< 40%)? Answer: Low yields for this specific compound almost always stem from product loss in the aqueous phase, not a failure of the reaction itself. Lower molecular weight aliphatic aldehydes, such as isobutyraldehyde, form adducts that are highly soluble in water ()[2]. Causality & Solution: If you use dilute sodium bisulfite, the excess water acts as a solvent for your product. You must use a freshly prepared, fully saturated aqueous solution of sodium bisulfite to minimize the aqueous volume and force the equilibrium toward the solid state.

Q2: How does temperature affect the bisulfite addition reaction? Answer: The nucleophilic addition of bisulfite is an exothermic, reversible reaction ()[1]. Causality & Solution: Allowing the reaction mixture to heat up during the aldehyde addition shifts the thermodynamic equilibrium back toward the free isobutyraldehyde and bisulfite starting materials. Maintaining a strict temperature profile of 0–5 °C using an ice-water bath is critical to maximize the thermodynamic yield of the adduct.

Q3: Even at 0 °C, my adduct isn't precipitating. How can I force crystallization? Answer: You need to manipulate the dielectric constant of the solvent system. Causality & Solution: Introduce a water-miscible anti-solvent. Recent scalable syntheses of lipid nanoparticles have demonstrated that utilizing anti-solvents like ethanol or acetone drastically reduces the solubility of fatty aldehyde bisulfite adducts ()[3]. Adding ice-cold ethanol to your aqueous reaction mixture will induce rapid crystallization of the isobutyraldehyde adduct.

Q4: How should I dry the final product? Can I use a vacuum oven? Answer: Do not use high heat or a strong vacuum oven. Causality & Solution: This compound is commercially and chemically stable as a hydrate (Molecular Formula: C4​H11​NaO5​S ) ()[4]. Aggressive drying techniques will strip the water of hydration from the crystal lattice. This not only leads to an amorphous, unstable product but also causes inaccurate (artificially low) yield calculations. Dry the product under a gentle stream of air or a mild vacuum at room temperature.

Part 3: Optimized Experimental Protocol

This self-validating protocol is designed to ensure that if precipitation occurs, the reaction has successfully shifted past the solubility threshold.

Step 1: Reagent Preparation Prepare a saturated solution of sodium bisulfite ( NaHSO3​ ) by dissolving the salt in a minimum volume of deionized water at room temperature. Note: Bisulfite solutions degrade via oxidation and SO2​ release; always prepare fresh.

Step 2: Reaction Initiation Transfer the saturated NaHSO3​ solution (1.2 equivalents) to a round-bottom flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

Step 3: Aldehyde Addition Begin vigorous stirring. Add isobutyraldehyde (1.0 equivalent) dropwise via an addition funnel or syringe. Self-Validation Check: Monitor the internal temperature. If the temperature exceeds 5 °C, slow the addition rate. The exothermic nature of the reaction confirms that nucleophilic addition is occurring; a lack of heat generation indicates degraded bisulfite reagent.

Step 4: Equilibration Allow the biphasic mixture to stir for 1 hour at 0–5 °C. Over time, the mixture will become homogeneous as the water-insoluble aldehyde converts into the water-soluble adduct.

Step 5: Anti-Solvent Precipitation Slowly add ice-cold ethanol (approximately 1 to 1.5 times the volume of the aqueous phase) to the reaction mixture while maintaining stirring. A white crystalline precipitate should form immediately.

Step 6: Isolation & Washing Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake first with a small volume of ice-cold ethanol (to remove trace water), followed by diethyl ether (to remove any unreacted isobutyraldehyde).

Step 7: Controlled Drying Transfer the filter cake to a watch glass and dry under a gentle stream of air or mild vacuum at room temperature until a constant weight is achieved. Do not exceed 25 °C to preserve the hydrate.

Part 4: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the hydrate.

Reaction ConditionTemperature (°C)Anti-SolventDrying MethodExpected Yield (%)Hydrate Integrity
Standard Aqueous20 - 25NoneVacuum Oven (40 °C)< 40%Compromised
Chilled Aqueous0 - 5NoneVacuum Oven (40 °C)50 - 60%Compromised
Optimized Protocol 0 - 5 Ethanol Air / Mild Vacuum (20 °C) > 85% Maintained

References

  • Title: pH Independent equilibrium constants and rate constants for formation of the bisulfite addition compound of isobutyraldehyde in water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Optimization

Preventing oxidative degradation of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate during long-term storage

Welcome to the technical support guide for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS 7356-56-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS 7356-56-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent its oxidative degradation during long-term storage. By understanding the molecule's inherent vulnerabilities and implementing the robust protocols detailed below, you can ensure the integrity and stability of your samples.

Section 1: Understanding the Molecule and the Degradation Problem

This first section addresses the fundamental properties of the compound and the chemical reasons for its instability.

FAQ: What is Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and why is it prone to oxidation?

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is an α-hydroxy sulfonate. It is the sodium bisulfite adduct of isobutyraldehyde. These types of compounds are formed by the reversible reaction between an aldehyde (isobutyraldehyde) and sodium bisulfite.[1][2] While this adduct form is often used to stabilize the aldehyde, the sulfonate group itself is susceptible to oxidation.[3]

The primary vulnerability lies in the sulfur (IV) center of the sulfonate group. This sulfur atom can be readily oxidized to a more stable sulfur (VI) state, forming sodium sulfate. This process is irreversible and leads to a loss of the parent compound. The "hydrate" designation indicates that water molecules are incorporated into the crystal structure, which can facilitate oxidative pathways, especially if atmospheric oxygen is present.[4][5]

FAQ: What are the primary pathways of its oxidative degradation?

The degradation of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is primarily driven by oxidation of the sulfite moiety. Several factors can initiate and accelerate this process:

  • Autoxidation (Reaction with Atmospheric Oxygen): This is the most common degradation pathway. In the presence of atmospheric oxygen, the sulfite group is slowly oxidized to sulfate. This reaction is significantly accelerated by moisture.[4]

  • Metal-Catalyzed Oxidation: Trace amounts of transition metal ions, such as iron (Fe), copper (Cu), and manganese (Mn), can act as powerful catalysts, dramatically accelerating the oxidation rate of sulfites.[6][7][8][9] These metals can be introduced as impurities from manufacturing processes or from storage containers.

  • Photochemical Oxidation: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate free-radical chain reactions, leading to oxidation.

The core chemical transformation is the conversion of the sulfonate (-SO₃⁻) to a sulfate (-SO₄²⁻), which destroys the molecule's intended structure and function.

FAQ: What are the visible signs of degradation in my sample?

While analytical confirmation is necessary for a definitive assessment, you should be vigilant for the following physical changes in the solid compound, which may indicate degradation:

  • Change in Appearance: The pure compound should be a white or off-white crystalline solid. The appearance of yellow or brown tints can suggest the formation of degradation byproducts.

  • Clumping or Caking: The uptake of moisture, which accelerates oxidation, can cause the powder to clump together, losing its free-flowing characteristic.

  • Change in Solubility: Significant degradation can alter the solubility profile of the compound.

  • Inconsistent Analytical Results: The most definitive sign is a decrease in the purity or assay value of the compound over time when tested by methods like HPLC.

Section 2: Troubleshooting and Optimal Storage Protocols

This section provides a logical framework for diagnosing stability issues and presents detailed protocols for preventative action.

Troubleshooting Guide: My Sample is Showing Signs of Degradation. What Went Wrong?

If you observe any of the signs of degradation mentioned above, use the following diagnostic flowchart to identify the likely cause and corresponding corrective actions.

Caption: Troubleshooting flowchart for degradation issues.

FAQ: What are the ideal temperature and humidity conditions for long-term storage?

To minimize degradation, the compound should be stored under controlled conditions that limit both thermal and moisture-driven decay.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly slow the rate of chemical reactions, including oxidation.[10] Avoid freeze-thaw cycles.
Humidity As low as possible (Dry environment)Moisture accelerates the oxidation of sulfites by providing an aqueous microenvironment for reaction with dissolved oxygen.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing oxygen in the storage container is the most effective way to prevent autoxidation.[11][12][13]
Light Protected from Light (Amber glass vials/dark)Prevents potential photodegradation.[14]
Protocol: Packaging Solid Compound for Long-Term Storage Under Inert Atmosphere

This protocol describes the use of a standard laboratory glovebox to create an oxygen-free storage environment.

Objective: To package vials of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Materials:

  • Glovebox with an inert atmosphere (<10 ppm O₂)

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate powder

  • Laboratory spatula and weighing balance (inside the glovebox)

  • Paraffin film or tamper-evident tape

Procedure:

  • Preparation: Place all necessary materials (vials, caps, compound, spatula, etc.) inside the glovebox antechamber.

  • Purging: Cycle the antechamber according to the glovebox manufacturer's instructions to replace the air with the inert atmosphere.

  • Aliquoting: Transfer all materials from the antechamber into the main glovebox chamber.

  • Open the main container of the compound. Aliquot the desired amount of powder into each amber glass vial.

  • Sealing: Tightly screw the PTFE-lined cap onto each vial. The PTFE liner provides a high-quality chemical-resistant seal.

  • Secondary Sealing: For enhanced protection, wrap the cap-vial interface of each vial with paraffin film.

  • Labeling: Clearly label each vial with the compound name, lot number, date of packaging, and storage conditions.

  • Removal and Storage: Transfer the sealed vials to the antechamber, purge, and then remove them. Immediately place the vials in a refrigerator at 2-8°C.

Caption: Inert atmosphere packaging workflow.

Section 3: The Role of Impurities and Stabilizers

FAQ: Can trace metal impurities accelerate degradation? How can I prevent this?

Yes, absolutely. As previously mentioned, transition metal ions are potent catalysts for sulfite oxidation.[6][8] Even parts-per-million (ppm) levels of iron or copper can significantly shorten the shelf-life of the compound.

Prevention Strategies:

  • Use High-Purity Containers: Store the compound in high-quality glass or polymer containers that are less likely to leach metal impurities. Avoid using low-grade metal spatulas for handling.

  • Use of Chelating Agents (for solutions): If you are preparing a stock solution for long-term storage, the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid can be highly effective.[15][16] Chelating agents "trap" metal ions, preventing them from participating in the oxidative reactions.[17][18] A typical concentration for EDTA is in the range of 0.01-0.1%. However, compatibility with your downstream application must be verified.

Section 4: Monitoring Stability and Assessing Degradation

Proactive stability monitoring is crucial for ensuring the quality of your research materials.

FAQ: How can I quantitatively assess the purity and degradation of my sample over time?

A formal stability study is the best approach. This involves storing aliquots of the same batch under various conditions (e.g., recommended vs. ambient) and testing them at predetermined time points (e.g., 0, 3, 6, 12 months). The most common and reliable analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC).

A stability-indicating HPLC method should be developed and validated.[19] This method must be able to separate the intact parent compound from its potential degradation products, primarily sodium sulfate, and any other impurities. Reversed-phase HPLC with UV detection is often a suitable starting point for sulfonated compounds.[19][20]

Example Stability Data Comparison

The following table illustrates hypothetical stability data to underscore the importance of proper storage.

Storage ConditionTime PointAssay (% Purity)Observations
2-8°C, Inert Gas, Dark 0 Months99.8%White, free-flowing powder
12 Months99.5%No significant change
24 Months99.2%No significant change
25°C, Air, Ambient Light 0 Months99.8%White, free-flowing powder
12 Months92.1%Slightly yellow, minor clumping
24 Months83.5%Yellowish, significant caking

This data clearly demonstrates that storing the compound under the recommended inert and refrigerated conditions is critical for maintaining its purity over an extended period.

References

  • Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988). Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties. Environmental Science and Technology, 22. Available from: [Link]

  • Katsumi, S. (1969). Oxidation rate of sulfite in water and its bearing on the origin of sulfate in meteoric precipitation. Journal of the Meteorological Society of Japan. Ser. II, 47(1), 56-61. Available from: [Link]

  • University of Arizona. (1988). Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties. Available from: [Link]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available from: [Link]

  • Wikipedia. (n.d.). Inert gas. Available from: [Link]

  • ACS Publications. (2008). Stoichiometry of Sulfite Oxidation by Oxygen during the Determination of the Volumetric Mass Transfer Coefficient. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Ex-Machinery. (2025). Inerting explained: how to control explosion risks with inert gases. Available from: [Link]

  • Air Liquide. (n.d.). Nitrogen inerting: protect your products and installations. Available from: [Link]

  • Unknown Source. (n.d.).
  • Kumar, C. J., et al. (2017). Facile Utilisation of Aldehyde Bisulfite Adducts: Synthesis of (E)-1,2- Diphenylethenes. Letters in Organic Chemistry, 14(2), 109-114. Available from: [Link]

  • EPA. (1983). Effect Of Trace Metals and Sulfite Oxidation On Adipic Acid Degradation In Fgd Systems. Available from: [Link]

  • Semantic Scholar. (1969). Oxidation rate of sulfite in water and its bearing on the origin of sulfate in meteoric precipitation. Available from: [Link]

  • Unknown Source. (2020).
  • Food Additives. (2026). Managing Sodium Sulphite Stability in Global Supply Chains. Available from: [Link]

  • PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Available from: [Link]

  • Google Patents. (n.d.). CN105143180B - Sulfate chelating agents.
  • Unknown Source. (n.d.).
  • THINK RXMARINE. (n.d.). Sodium Sulphite (sulfite) with Catalyst Powder. Available from: [Link]

  • Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PMC. (n.d.). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Available from: [Link]

  • MDPI. (2025). Storage Stability of Odorants in Nalophan TM Bags: Effect of Storage Condition on Recovery. Available from: [Link]

  • WineMakerMag.com. (n.d.). Preventing Oxidation, Excess Sulfite. Available from: [Link]

  • AOCS. (2022). Metal Chelators as Antioxidants. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Available from: [Link]

  • DuPont. (n.d.). DuPont Oxone® Chemistry and Product Properties. Available from: [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented? Available from: [Link]

  • Unknown Source. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • SciSpace. (n.d.). Degradation of industrial surfactants by photocatalysis combined with ozonation. Available from: [Link]

  • Google Patents. (n.d.). EP1243524A2 - Pharmaceutical kit for oxygen-sensitive drugs.
  • ResearchGate. (2023). Oxidative degradation of surfactants: mechanisms. Available from: [Link]

  • Unknown Source. (n.d.). Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4.
  • RSC Publishing. (n.d.). Degradation of surfactants by hydroxyl radicals photogenerated from hydroxoiron(iii) complexes. Photochemical & Photobiological Sciences. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate Adduct Formation

Welcome to the technical support center for the synthesis and optimization of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the formation of this bisulfite adduct. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring a deeper understanding and more reliable results.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate, with a focus on the critical role of pH.

Q1: What is Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and why is its formation pH-dependent?

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is the adduct formed from the reaction of isobutyraldehyde with sodium bisulfite.[1][2][3] This reaction is a reversible nucleophilic addition. The pH of the reaction medium is a critical parameter because it dictates the equilibrium between the reactive bisulfite ion (HSO₃⁻) and the less reactive sulfite ion (SO₃²⁻).[4] Optimal pH ensures a sufficient concentration of the nucleophilic bisulfite species to drive the reaction forward.

Q2: What is the general mechanism of this adduct formation?

The formation of the adduct proceeds via the nucleophilic attack of the sulfur atom in the bisulfite ion on the electrophilic carbonyl carbon of isobutyraldehyde. This results in the formation of an intermediate which then undergoes proton transfer to yield the final hydroxysulfonate product. The reaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as reactant concentrations, temperature, and, most importantly, pH.[4]

Q3: What are the initial signs of a successful adduct formation reaction?

A successful reaction is often indicated by the formation of a crystalline precipitate, as the sodium salt of the adduct is often less soluble in the reaction medium than the starting materials.[4] However, visual confirmation should always be followed by analytical techniques such as NMR, IR, or HPLC to confirm the identity and purity of the product.

Q4: Why is it important to use a hydrate form of the adduct?

The hydrate form indicates that water molecules are incorporated into the crystal structure of the compound.[1][2] For applications in drug development and formulation, understanding the hydration state is crucial as it can affect solubility, stability, and bioavailability. The presence of water of hydration should be confirmed and quantified using techniques like Karl Fischer titration or thermogravimetric analysis (TGA).

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate.

Problem 1: Low or No Product Yield

A low yield of the desired adduct is a frequent challenge. The following steps will help you identify and address the root cause.

Initial Checks:
  • Reagent Purity: Have you verified the purity of your isobutyraldehyde and sodium bisulfite? Impurities can lead to side reactions or inhibit the desired reaction.[5]

  • Reaction Time and Temperature: Is the reaction time sufficient for the equilibrium to be established? Have you monitored the reaction progress over time using techniques like TLC or HPLC?[5] Sometimes, extending the reaction time or moderately increasing the temperature can improve yields. However, be cautious as excessive heat can promote decomposition.

pH-Specific Troubleshooting:
  • Incorrect pH of the Reaction Mixture: The pH of the aqueous sodium bisulfite solution is paramount. A pH range of approximately 6 to 7 is often optimal for the formation of bisulfite adducts with aldehydes.[6]

    • If the pH is too low (acidic): The concentration of the nucleophilic bisulfite ion (HSO₃⁻) decreases as the equilibrium shifts towards sulfurous acid (H₂SO₃), which can decompose to SO₂ gas.[4]

    • If the pH is too high (alkaline): The bisulfite ion is converted to the sulfite ion (SO₃²⁻), which is a less effective nucleophile for this reaction.[4]

Workflow for pH Optimization:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Impurities in the Final Product

The isolation of an impure product can complicate downstream applications. Understanding the source of impurities is key to their elimination.

Common Impurities and Their Origins:
  • Unreacted Starting Materials: Incomplete reaction is a common cause. This can be due to non-optimal pH, insufficient reaction time, or incorrect stoichiometry.

  • Side Products: At non-optimal pH values, side reactions can occur. For instance, strongly acidic or basic conditions might promote aldol condensation of the isobutyraldehyde.

Troubleshooting Steps:
  • Re-evaluate pH Control: Ensure that the pH of the sodium bisulfite solution is buffered or carefully monitored and adjusted throughout the reaction. A patent for a similar process suggests a pH between 5 and 8 is effective.[6]

  • Optimize Reagent Addition: Adding the isobutyraldehyde slowly to the sodium bisulfite solution can help to control the reaction rate and minimize side reactions.[7]

  • Purification Strategy: If impurities are still present, consider a purification step. The adduct can often be purified by recrystallization. The choice of solvent is critical and may require some experimentation.

Data Summary for pH Influence on Adduct Formation:
pH RangePredominant Sulfur SpeciesExpected Outcome for Adduct FormationTroubleshooting Action
< 5H₂SO₃ / SO₂Low to no yield due to lack of nucleophile.[4]Increase pH to the optimal range.
6 - 7HSO₃⁻Optimal for adduct formation.[6]Maintain pH in this range.
> 8SO₃²⁻Reduced yield as sulfite is a weaker nucleophile.[4]Decrease pH to the optimal range.
Problem 3: Difficulty in Isolating the Product

Challenges in precipitating or isolating the adduct can be frustrating. The solubility of the adduct is influenced by several factors.

Factors Affecting Solubility and Isolation:
  • Solvent System: The choice of solvent is crucial. The adduct is a salt and will have higher solubility in more polar solvents. In some cases, adding a less polar co-solvent can induce precipitation.

  • Temperature: Cooling the reaction mixture can often promote crystallization and improve the isolated yield.

  • Concentration: If the concentration of the adduct in the solution is below its solubility limit, precipitation will not occur. It may be necessary to concentrate the reaction mixture under reduced pressure.

Experimental Protocol for Adduct Formation and Isolation:
  • Preparation of Sodium Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite. Adjust the pH to 6.5 using a dilute solution of sodium hydroxide or hydrochloric acid.[6]

  • Reaction: To the pH-adjusted sodium bisulfite solution, add isobutyraldehyde dropwise with stirring at room temperature.

  • Crystallization: Continue stirring for a designated period (e.g., 1-2 hours). If no precipitate forms, cool the mixture in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Caption: A logical workflow for product isolation.

III. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. Retrieved from

  • Griepenburg, J. (2020, September 13). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde?. Quora. Retrieved from

  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169–1178. Retrieved from

  • Du, L., Lv, X., Lily, M., Li, K., & Tsona Tchinda, N. (2024). pH regulates the formation of organosulfates and inorganic sulfate from organic peroxide reaction with dissolved SO2 in aquatic media. Atmospheric Chemistry and Physics, 24(3), 1841–1853. Retrieved from

  • Hoffmann, M. R. (n.d.). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. ResearchGate. Retrieved from

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from

  • Du, L., Lv, X., Lily, M., Li, K., & Tsona Tchinda, N. (2023). pH regulates the formation of organosulfates and inorganic sulfate from organic peroxides reaction with dissolved SO2 in aquatic media. EGUsphere. Retrieved from

  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Applied Polymer Science, 84(1), 187-193. Retrieved from

  • Rist, Ø., & Carlsen, P. H. J. (2005). Synthesis of Hydroxy Sulfonate Surfactants. ResearchGate. Retrieved from

  • AChemBlock. (n.d.). sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate 95% | CAS: 7356-56-1. Retrieved from

  • Smith, C. D., & Johnson, K. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57339. Retrieved from

  • Benchchem. (n.d.). Addressing stability issues of Sodium Propane-1-sulfonate Hydrate under experimental conditions. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from

  • Ciapetta, F. G. (1951). U.S. Patent No. 2,544,562. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • CN116253668B - A kind of preparation method of sodium hydroxyalkyl sulfonate - Google Patents. (n.d.). Retrieved from

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from

  • Zijlstra, J. G., de Vries, E. G., & Mulder, N. H. (1987). Potentiation of DNA-adduct formation and cytotoxicity of platinum-containing drugs by low pH. British Journal of Cancer, 55(5), 487–491. Retrieved from

  • Chemistry Academy. (2023, April 27). Addition of Sodium Bisulphite with Mechanism|Ch#12|Aldehydes and Ketones|Lec#13 [Video]. YouTube. Retrieved from

  • Fluorochem. (n.d.). sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS 7356-56-1). Retrieved from

  • Benchchem. (n.d.). protocol for the synthesis of 1,3-propane sultone from sodium 3-hydroxypropane-1-sulfonate. Retrieved from

  • Wang, Y., et al. (2020). Spiropyran Sulfonates for Photo and pH Responsive Air-Water Interfaces and Aqueous Foam. arXiv.org. Retrieved from

  • ResearchGate. (n.d.). Experimental design for optimization of pH, water and surfactant percentages. Retrieved from

  • PubChem. (n.d.). 1-Hydroxy-2-methylpropane-1-sulfonate. Retrieved from

  • wisdomlib. (2025, March 7). PH optimization: Significance and symbolism. Retrieved from

  • Dame, M. K., et al. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Metabolites, 13(8), 942. Retrieved from

  • Tsuchiya, K., et al. (2021). Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. Scientific Reports, 11(1), 11598. Retrieved from

  • ResearchGate. (n.d.). (PDF) Optimization of pH as a strategy to improve enzymatic saccharification of wheat straw for enhancing bioethanol production. Retrieved from

Sources

Optimization

Technical Support Center: Recrystallization and Purification of Sodium 1-hydroxy-2-methylpropane-1-sulfonate Hydrate

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Sodium 1-hydroxy-2-methylpropane-1-sulfonate h...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate (CAS No. 7356-56-1).[1] We address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high purity and batch-to-batch consistency in your experiments.

Section 1: Compound Profile & Contaminant Analysis

A thorough understanding of the target molecule and potential impurities is the foundation of an effective purification strategy.

Q1: What are the fundamental properties of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate?

This compound is an organic sodium sulfonate salt. Its structure, containing a hydrophilic sulfonate group and a hydroxyl group, makes it highly polar and readily soluble in aqueous and polar solvent systems. As a hydrate, its crystal lattice incorporates water molecules, which can influence its stability and handling properties.[2][3]

PropertyValue
CAS Number 7356-56-1
Molecular Formula C₄H₁₁NaO₅S
Formula Weight 194.18 g/mol
Purity (Typical) 95% (as commercially available)[1][4]
Synonym(s) Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate
Q2: What are the most common impurities I should expect in the crude material?

Impurities in sulfonate salts typically originate from the synthesis process.[5][6] For this specific molecule, expect a combination of inorganic and organic contaminants:

  • Inorganic Salts: The most prevalent impurities are often inorganic salts like sodium chloride (NaCl) and sodium sulfate (Na₂SO₄).[5][7] These can arise from neutralization steps and unreacted starting materials, such as sodium sulfite used in sulfonation reactions.[8]

  • Unreacted Starting Materials: Residual reactants from the synthesis process may be present.

  • Organic By-products: Side reactions during synthesis can generate structurally related organic impurities.

  • Excess Water: Due to its hygroscopic nature, the compound can absorb atmospheric moisture, leading to clumping and handling difficulties.[2]

Section 2: Core Purification Strategy: Recrystallization

Recrystallization is the most effective and widely used technique for purifying solid organic compounds, particularly polar salts like sulfonates.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Recrystallization General Workflow

The diagram below outlines the fundamental steps of a successful recrystallization protocol.

G cluster_workflow General Recrystallization Workflow A Dissolution (Dissolve crude solid in minimum amount of hot solvent) B Hot Gravity Filtration (Optional) (Remove insoluble impurities) A->B If solids remain C Cooling & Crystallization (Cool solution slowly to induce crystal formation) A->C If solution is clear B->C D Vacuum Filtration (Isolate purified crystals from mother liquor) C->D E Washing (Rinse crystals with cold solvent to remove residual impurities) D->E F Drying (Dry crystals under vacuum to remove residual solvent) E->F G cluster_troubleshooting Troubleshooting Common Recrystallization Issues Start Problem Encountered During Cooling Q1 Is the solution oily or cloudy instead of crystalline? Start->Q1 OilingOut Issue: 'Oiling Out' Q1->OilingOut Yes NoCrystals Issue: No Crystals Formed Q1->NoCrystals No Sol1_Oil 1. Re-heat solution to dissolve the oil. 2. Add more of the 'good' solvent (water). 3. Cool VERY slowly. OilingOut->Sol1_Oil Sol2_Oil Cause: Compound is precipitating above its melting point or is highly impure. OilingOut->Sol2_Oil Cause_NoCrystals Most Common Cause: Too much solvent was used. NoCrystals->Cause_NoCrystals Sol1_NoCrystals 1. Scratch inner wall of the flask with a glass rod. NoCrystals->Sol1_NoCrystals Sol2_NoCrystals 2. Add a 'seed crystal' of the pure compound. Sol3_NoCrystals 3. Reduce solvent volume by boiling and re-cool.

Caption: A decision tree for troubleshooting common recrystallization problems.

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. [9]This typically happens for two reasons: 1) the boiling point of the solvent is higher than the melting point of the compound, or 2) the compound is significantly impure, leading to a large melting point depression. [10] Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (in a mixed system, add more of the solvent in which the compound is more soluble) to lower the saturation point. [11]2. Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage equilibrium and favor crystal growth over liquid separation. [10]3. Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before inducing crystallization, perhaps by adding the anti-solvent at room temperature instead of when hot.

Q5: I've cooled the solution, but no crystals have formed. What should I do?

Cause: This is almost always due to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization. [10][12] Solutions (in order of application):

  • Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. [11][13]The microscopic scratches provide a surface for crystals to begin forming.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. [10][11]This "seed crystal" acts as a template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, it means the solution is not saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. [10][11]Then, attempt to cool and crystallize again.

  • Add an Anti-solvent: If using a single solvent system, you can sometimes induce precipitation by adding a small amount of a miscible "anti-solvent" in which your compound is insoluble.

Q6: My final yield is very low. What are the most likely reasons?

Cause: A low yield is often traced back to procedural steps.

Potential Reasons:

  • Excessive Solvent: Using too much solvent during the initial dissolution is the most common cause. [11]A significant portion of your product will remain in the mother liquor upon cooling.

  • Premature Crystallization: If the compound crystallized during the hot filtration step, it was lost with the insoluble impurities. [9]To prevent this, use a slight excess of hot solvent before filtering and ensure the funnel is pre-heated. [9][13]* Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will re-dissolve some of your product.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the filtrate.

Section 4: Purity Assessment & Validation

Confirming the purity of the final product is a critical validation step.

Q7: How can I definitively assess the purity of my recrystallized product?

A combination of analytical techniques should be used to confirm both chemical purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing the purity of non-volatile compounds like sulfonate salts. [14]A properly developed HPLC method can separate and quantify the main compound from its organic impurities. [5][14]Purity is often calculated by area normalization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and detect any remaining organic impurities if they are present in sufficient quantity (>1%).

  • Ion Chromatography or Titration: To quantify residual inorganic salts like chloride or sulfate, ion chromatography is highly effective. Simple titration methods can also be used for chloride. [15]* Loss on Drying (LOD): This test determines the amount of residual solvent and water content, which is particularly important for a hydrate.

Protocol: Purity Assessment by HPLC

Objective: To quantify the purity of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate and detect related impurities.

Methodology (Example Conditions):

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B) content to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: UV-Vis at an appropriate wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). [14] Validation: The method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable. [16]

Section 5: Frequently Asked Questions (FAQs)
Q8: How should I properly store the purified Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate?

Due to its hygroscopic nature, the compound must be protected from atmospheric moisture. [2]Store it in a tightly sealed container in a cool, dry place. For long-term storage or for use as an analytical standard, storage in a desiccator is highly recommended. [2]

Q9: What are the primary safety considerations when performing this purification?

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All heating of flammable organic solvents (like ethanol or IPA) must be performed using a hot plate, not an open flame. [13]Operations should be conducted in a well-ventilated fume hood.

Q10: Can I recover more product from the mother liquor?

Yes. The mother liquor (the filtrate after collecting the crystals) is saturated with your compound. You can often obtain a second crop of crystals by boiling off a portion of the solvent to re-concentrate the solution and then repeating the cooling process. However, be aware that this second crop may be less pure than the first.

References
  • Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Comparative Guide. (n.d.). Benchchem.
  • How Do You Make Sodium Petroleum Sulfonate? (2019, August 4). Shanghai Minglan Chemical.
  • "Sodium 4-isopropylbenzenesulfonate" synthesis and purification methods. (n.d.). Benchchem.
  • Recrystallization.pdf. (n.d.).
  • The Effect of Purification of Commercial Sulfonates On Their Corrosion-Stain Property. (n.d.).
  • Synthesis and refining method of sodium methallyl sulfonate. (n.d.). Google Patents.
  • Removing NaCl from sulfonate salt. (2025, January 14). Reddit.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual.
  • METHODS FOR SALT ANALYSIS. (2022, August 15).
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.).
  • sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate 95%. (n.d.). AChemBlock.
  • Addressing stability issues of Sodium Propane-1-sulfonate Hydrate under experimental conditions. (n.d.). Benchchem.
  • sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate. (n.d.). Fluorochem.
  • HPMC Solubility Chart. (n.d.).
  • Solubility and stability of anhydrate/hydrate in solvate mixture. (n.d.). ResearchGate.
  • Solubility of Sodium Hydrosulfite in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. (n.d.). Ataman Kimya.
  • thermal decomposition of hydrated sodium sulphide. (n.d.).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate. As drug development professionals and researchers, our commitment to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that inform our recommended protocols, ensuring a self-validating system of laboratory safety.

Core Chemical Identity and Hazard Assessment

Primary Hazards:

  • Reactivity: The compound is stable under normal conditions.[5] However, contact with strong acids or bases can reverse the reaction, releasing isobutyraldehyde and sulfur dioxide gas, the latter of which is a respiratory irritant.[1]

  • Skin and Eye Contact: As with many sulfonate-containing compounds and aldehyde adducts, there is a potential for skin and eye irritation. Direct contact should be avoided.[6]

Personal Protective Equipment (PPE): A robust defense is non-negotiable. The following PPE must be worn when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the solid or solutions.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required if dusts or aerosols are generated.Prevents inhalation of airborne particles or released gases.[8]

The Cardinal Rule: Professional Disposal is Priority One

For bulk quantities or non-routine disposal, the primary and most critical step is to engage a licensed professional waste disposal service.[7] Chemical waste management is a regulated field, and professionals are equipped to handle transport and disposal in compliance with all local and national regulations.[9]

Procedure for Professional Disposal:

  • Segregation: Keep Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate waste separate from other chemical waste streams to avoid unintended reactions.

  • Containment: Store the waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label must clearly state the chemical name, associated hazards, and accumulation start date.[9]

  • Contact: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a contracted chemical waste disposal company.

In-Lab Management of Small-Scale Aqueous Waste

For very dilute, small-volume aqueous solutions, an in-lab neutralization and decomposition procedure can be considered. This protocol is based on the principle of reversing the bisulfite addition reaction.[2][10]

Causality of Protocol: The bond forming the adduct is susceptible to cleavage under basic conditions. By raising the pH, we can regenerate the original, more readily manageable components: isobutyraldehyde and sodium bisulfite/sulfite.

Experimental Protocol: Decomposition via Basic Hydrolysis
  • Work Area Preparation: Conduct this procedure in a certified chemical fume hood to manage any potential off-gassing.

  • Dilution: Ensure the starting solution is dilute (<1% w/v). If necessary, add water to dilute the waste solution in a suitable beaker.

  • Basification: While stirring, slowly add a 1M sodium hydroxide (NaOH) solution dropwise. Monitor the pH of the solution using a calibrated pH meter or pH strips.[10]

  • Target pH: Continue adding NaOH until the solution reaches and maintains a pH of approximately 12. This ensures the complete decomposition of the adduct.[2]

  • Reaction Time: Allow the solution to stir for at least one hour to ensure the reaction has gone to completion.

  • Final Disposal: The resulting solution, now containing trace amounts of isobutyraldehyde and sodium sulfite, can typically be neutralized to a pH between 6 and 8 and, pending institutional and local regulations, may be suitable for drain disposal with copious amounts of water. Crucially, you must verify this final step with your EHS office.

Spill Management Protocol

Immediate and correct response to a spill is vital to maintaining a safe laboratory environment.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills of the solid material, proceed with the following cleanup. For large spills, evacuate the area and contact your EHS department immediately.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a universal spill absorbent.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container. Avoid creating dust.[5]

  • Decontamination: Wipe the spill area with a damp cloth or sponge. Wash the area with soap and water.

  • Waste Disposal: Seal and label the container with the collected spill debris and dispose of it through a licensed professional waste disposal company.[7]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate.

G start Identify Waste: Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate waste_type What is the nature of the waste? start->waste_type spill Accidental Spill waste_type->spill Spill bulk Bulk / Solid / Concentrated Solution waste_type->bulk Bulk/Solid dilute Small-Scale Dilute Aqueous Solution (<1%) waste_type->dilute Dilute Aq. spill_procedure Follow Spill Management Protocol - Absorb with inert material - Collect in sealed container - Decontaminate area spill->spill_procedure professional_disposal Engage Professional Disposal Service - Segregate, package, and label - Contact EHS or licensed contractor bulk->professional_disposal lab_treatment Consider In-Lab Treatment (Fume Hood Required) dilute->lab_treatment end_spill Dispose of cleanup material as hazardous waste spill_procedure->end_spill end_prof Waste collected by professionals professional_disposal->end_prof hydrolysis Protocol: Basic Hydrolysis - Add 1M NaOH to pH ~12 - Stir for 1 hour - Neutralize and dispose per local regulations lab_treatment->hydrolysis end_lab Waste treated and disposed hydrolysis->end_lab

Caption: Disposal Decision Workflow for Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate.

References

  • Vertex AI Search Result[7] SAFETY DATA SHEET. google.com.

  • Vertex AI Search Result[8] SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.

  • Vertex AI Search Result[3] SAFETY DATA SHEETS. sangon.com.

  • Vertex AI Search Result[11] sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate 95% | CAS: 7356-56-1. achemblock.com.

  • Vertex AI Search Result[5] SAFETY DATA SHEET - Tokyo Chemical Industry. tcichemicals.com.

  • Vertex AI Search Result[4] 1-Hydroxy-2-methylpropane-1-sulfonate | C4H9O4S- | CID 24215800 - PubChem. pubchem.ncbi.nlm.nih.gov.

  • Vertex AI Search Result[6] Safety data sheet - ITW Reagents. itwreagents.com.

  • Vertex AI Search Result[9] Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. greentecenergy.com.sg.

  • Vertex AI Search Result[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. ncbi.nlm.nih.gov.

  • Vertex AI Search Result[2] Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem. benchchem.com.

  • Vertex AI Search Result[10] Sodium bisulfite-aldehyde adduct : r/chemistry - Reddit. reddit.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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